
p-Phenetidine-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the molecular formula C8H7D5ClNO and a molecular weight of 178.67 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Phenetidine-d5 Hydrochloride involves the deuteration of p-Phenetidine. One common method includes the reaction of p-Phenetidine with deuterated ethyl iodide in the presence of a base, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Deuterated solvents such as D2O or CDCl3
Reagents: Deuterated ethyl iodide, base (e.g., NaOH), hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated reagents in large quantities
Purification: Techniques such as recrystallization and chromatography to ensure high purity
Quality Control: Analytical methods like NMR and mass spectrometry to confirm the deuteration level and purity
Analyse Chemischer Reaktionen
Types of Reactions
p-Phenetidine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Forms corresponding quinones or nitroso compounds
Reduction: Converts to aniline derivatives
Substitution: Reacts with electrophiles to form substituted derivatives
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products
Oxidation: Quinones, nitroso compounds
Reduction: Aniline derivatives
Substitution: Alkylated or acylated phenetidine derivatives
Wissenschaftliche Forschungsanwendungen
p-Phenetidine-d5 Hydrochloride is widely used in scientific research, including:
Chemistry: As a labeled compound in NMR studies to investigate reaction mechanisms and kinetics
Biology: In proteomics research to study protein-ligand interactions
Medicine: As a reference standard in pharmacokinetic studies
Industry: In the synthesis of deuterated drugs and intermediates
Wirkmechanismus
The mechanism of action of p-Phenetidine-d5 Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into reaction mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Phenetidine: Non-deuterated form with similar chemical properties but different isotopic composition
Phenacetin: An analgesic and antipyretic drug, structurally related to p-Phenetidine
Ethoxyquin: A preservative and antioxidant, also derived from p-Phenetidine
Uniqueness
p-Phenetidine-d5 Hydrochloride is unique due to its deuterium labeling, which makes it valuable in research applications requiring isotopic differentiation. This labeling allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .
Eigenschaften
CAS-Nummer |
1794754-45-2 |
|---|---|
Molekularformel |
C8H12ClNO |
Molekulargewicht |
178.671 |
IUPAC-Name |
4-(1,1,2,2,2-pentadeuterioethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H/i1D3,2D2; |
InChI-Schlüssel |
JVWYCUBGJVOEIZ-LUIAAVAXSA-N |
SMILES |
CCOC1=CC=C(C=C1)N.Cl |
Synonyme |
4-(Ethoxy-d5)benzenamine Hydrochloride; 1-Amino-4-(ethoxy-d5)benzene Hydrochloride; 4-Aminophenetole-d5 Hydrochloride; 4-Ethoxyaniline-d5 Hydrochloride; 4-(Ethoxy-d5)benzenamine Hydrochloride; 4-(Ethoxy-d5)phenylamine Hydrochloride; NSC 3116-d5 Hydro |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


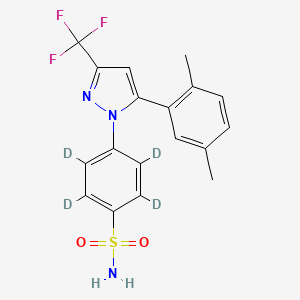
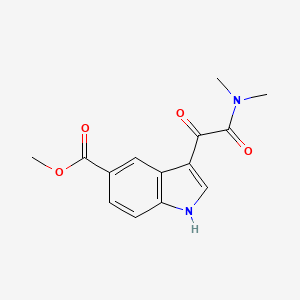
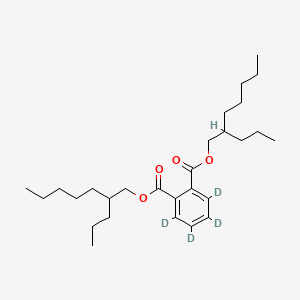
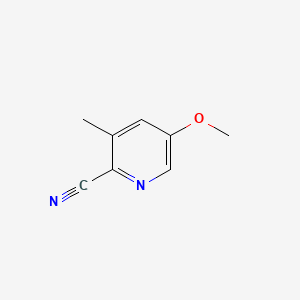
![(2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate](/img/structure/B585403.png)
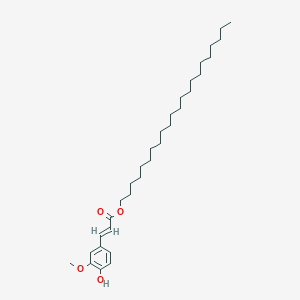
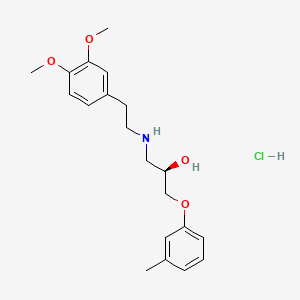
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)
